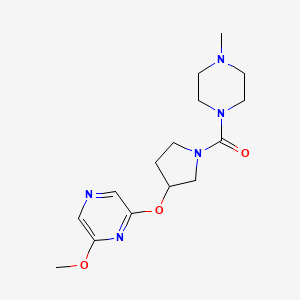

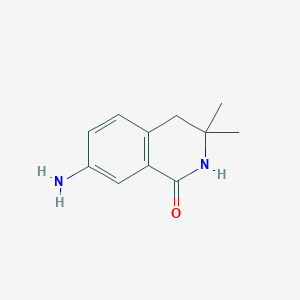

![molecular formula C21H18BrClO6 B2541047 2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 433330-12-2](/img/structure/B2541047.png)

2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate" is a structurally complex molecule that may be related to various benzofuran derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with bromo, methoxy, and benzofuran moieties have been synthesized and studied for their biological activities, such as G protein-coupled receptor agonism, antimicrobial activity, and β-amyloid aggregation inhibition .

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves multi-step reactions, starting from simple precursors to obtain the desired functionalized benzofuran compounds. For instance, the synthesis of a GPR35 agonist involved methylation and ester hydrolysis steps . Similarly, the preparation of antimicrobial benzofuran derivatives was based on starting with 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid and performing halogenation and aminoalkylation . These methods highlight the importance of regioselective reactions and functional group transformations in the synthesis of complex molecules like the one .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which is a fused benzene and furan ring. The presence of substituents like bromo, methoxy, and chloro groups can significantly influence the molecular conformation and electronic distribution, which in turn affects the compound's reactivity and interaction with biological targets. X-ray crystallography has been used to determine the precise structure of some derivatives .

Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions, including halogenation, alkylation, acylation, and nucleophilic substitution, to introduce different functional groups that modulate their biological activity. For example, the synthesis of a β-amyloid aggregation inhibitor involved a Pummerer reaction followed by desulfurization and acylation . These reactions are crucial for the structural diversification of benzofuran compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of electron-withdrawing or electron-donating groups can affect these properties. For instance, the presence of a methoxy group can increase the electron density on the benzofuran ring, potentially affecting the compound's reactivity and physical properties. The antimicrobial activity of benzofuran derivatives also suggests that these compounds can interact with biological membranes, which is related to their lipophilicity and molecular size .

Wissenschaftliche Forschungsanwendungen

β-Amyloid Aggregation Inhibition

Benzofuran derivatives have been synthesized and identified as potent inhibitors of β-amyloid aggregation, a process implicated in Alzheimer's disease. The study demonstrates a synthesis pathway for such compounds, emphasizing their potential role in therapeutic interventions against neurodegenerative diseases (Choi et al., 2003).

Antimicrobial and Antitumor Activity

Novel compounds from benzofuran series, including various derivatives, have shown moderate antimicrobial and antitumor activities. The research highlights the extraction of these compounds from marine endophytic fungi and their potential uses in developing medical treatments for infections and cancer (Xia et al., 2011).

Synthetic Transformations and Chemical Properties

Research on benzofuran derivatives extends to understanding their chemical properties and transformation possibilities. This includes studies on the stability and reactivity of these compounds, providing a basis for their application in various chemical synthesis processes (Zhuo et al., 1995).

Synthesis of Biologically Active Compounds

Efforts have been made to synthesize biologically active benzofuran derivatives, exploring their potential in various biological and medicinal applications. This includes studies on their synthesis pathways, biological activity, and potential uses in developing new therapeutic agents (Akbaba et al., 2010).

Eigenschaften

IUPAC Name |

2-methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrClO6/c1-12-20(21(25)27-8-7-26-2)15-9-19(16(22)10-18(15)29-12)28-11-17(24)13-3-5-14(23)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUZMBDDCBJRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)Cl)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

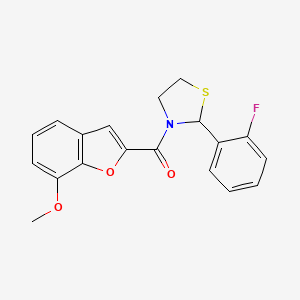

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2540964.png)

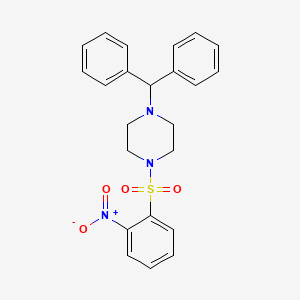

![N-(2-furylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2540967.png)

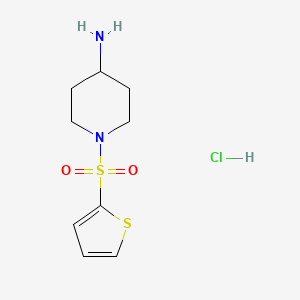

![5-[4-Bromo-2-(2-fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2540974.png)

![N-benzyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540975.png)

![5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2540976.png)

![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(propylsulfonyl)pyridazine](/img/structure/B2540978.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2540982.png)